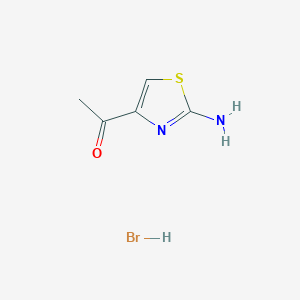

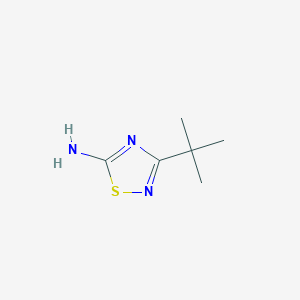

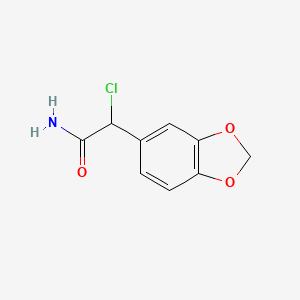

![molecular formula C9H10N2OS B1287719 6-Methoxy-4-methylbenzo[d]thiazol-2-amine CAS No. 331679-72-2](/img/structure/B1287719.png)

6-Methoxy-4-methylbenzo[d]thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6-Methoxy-4-methylbenzo[d]thiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The methoxy and methyl groups are substituents on the benzene ring, which can influence the chemical and physical properties of the compound. Benzothiazole derivatives are known for their diverse biological activities and have been studied for their potential use in medicinal chemistry, particularly as anticancer agents .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the compound 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, a related structure, was synthesized by cyclization of the corresponding amino alcohol using thionyl chloride in acetonitrile . Methylation of the amino group was also performed to obtain N,N-dimethyl derivatives . Similarly, novel thiophene-benzothiazole derivative compounds were synthesized using microwave-assisted synthesis methods, which could be applicable to the synthesis of 6-Methoxy-4-methylbenzo[d]thiazol-2-amine .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of nitrogen and sulfur atoms in the thiazole ring, which can participate in various non-covalent interactions. X-ray diffraction analysis has been used to characterize the crystal structures of such compounds, revealing the presence of classical hydrogen bonds and noncovalent associations . These interactions are crucial for the stability and recognition processes in the crystal packing of these compounds.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including alkylation, oxidation, and formation of salts and co-crystals with carboxylic acids. For example, oxidation reactions of related compounds have led to the formation of sulfoxides, sulfones, and N-oxides, depending on the oxidizing reagent used . The formation of salts and co-crystals with carboxylic acids has been extensively studied, demonstrating the ability of these compounds to form stable supramolecular structures through hydrogen bonding and other non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as melting points, solubility, and electronic absorption behaviors, are influenced by their molecular structure and substituents. The melting points of various adducts formed with carboxylic acids have been determined, providing insight into their thermal stability . The solvent effects on UV-Vis absorption have been studied, indicating the influence of solvent polarity on the electronic properties of these compounds . Additionally, computational studies such as DFT have been used to predict and compare the molecular properties with experimental data, further contributing to the understanding of these compounds .

科学的研究の応用

Photolysis and Synthesis

Research by Gallagher, Iddon, and Suschitzky (1980) explored the photolysis of azido-benzo[b]thiophens and related compounds. Their work included the irradiation of 6-azidobenzothiazoles, leading to the production of various compounds, including 6-methoxy-8H-thiazolo[5,4-c]azepines (Gallagher, Iddon, & Suschitzky, 1980).

Antifungal Effect

A study by Jafar et al. (2017) synthesized derivatives containing 6-methoxy-N, N-dimethylpyrimidin-2-amine with heterocyclic compounds, assessing their antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. The results indicated significant antifungal activity (Jafar et al., 2017).

One-Pot Synthesis

Jilani (2007) reported a one-pot synthesis of 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, representing an improvement over previous multi-step reactions (Jilani, 2007).

Microwave Assisted Synthesis

Ermiş and Durmuş (2020) explored the synthesis of novel thiophene-benzothiazole derivative compounds, including those involving 6-methoxybenzo[d]thiazol-2-amine. They utilized microwave-assisted methods for efficient synthesis and examined solvent effects on UV-Vis absorption (Ermiş & Durmuş, 2020).

Urease Inhibition and Nitric Oxide Scavenging

Gull et al. (2013) synthesized 2-amino-6-arylbenzothiazoles, including 6-(4-methoxyphenyl)benzo[d]thiazole-2-amine, and evaluated their urease enzyme inhibition and nitric oxide scavenging activities. This study highlights the potential pharmaceutical applications of these compounds (Gull et al., 2013).

Crystal Structure Analysis

Du and Wu (2020) conducted a study involving the synthesis and crystal structure analysis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, starting from 6-methoxybenzo[d]thiazol-2-amine. Their work provided insights into the molecular structure and stability of these compounds (Du & Wu, 2020).

Reactive Dyes Synthesis

Mohamed et al. (2018) focused on synthesizing new reactive dyes based on thiazole derivatives, including 4-(4-methoxyphenyl)thiazol-2-amine, to evaluate their application in coloring fabrics and their antibacterial properties (Mohamed et al., 2018).

Anticancer Evaluation

Yakantham, Sreenivasulu, and Raju (2019) synthesized and evaluated the anticancer activity of thiazol-4-amine derivatives, providing insights into their potential therapeutic applications (Yakantham, Sreenivasulu, & Raju, 2019).

Isoxazole Derivatives and Cancer Cell Line Effects

Research by Kumbhare et al. (2014) on isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine indicated their potential in cancer treatment, particularly in inducing G2/M cell cycle arrest and apoptosis in cancer cells (Kumbhare et al., 2014).

Safety And Hazards

特性

IUPAC Name |

6-methoxy-4-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-5-3-6(12-2)4-7-8(5)11-9(10)13-7/h3-4H,1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXCRZREAXBQQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00604688 |

Source

|

| Record name | 6-Methoxy-4-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-4-methylbenzo[d]thiazol-2-amine | |

CAS RN |

331679-72-2 |

Source

|

| Record name | 6-Methoxy-4-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)